molecular formula C12H18ClN3O3 B2960305 2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one CAS No. 2411276-71-4

2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one

Cat. No. B2960305
CAS RN: 2411276-71-4
M. Wt: 287.74
InChI Key: RRWDKZKHNNEDLC-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that the compound inhibits the growth of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one has been found to exhibit various biochemical and physiological effects. It has been found to induce DNA damage in cancer cells, leading to apoptosis. The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, it has been found to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one. One potential direction is to investigate its potential applications in the development of new anticancer drugs. Another direction is to explore its potential as an antimicrobial agent. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various biological systems.

Synthesis Methods

The synthesis of 2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one involves a series of chemical reactions. The starting material for the synthesis is 5-propan-2-yl-1,2,4-oxadiazole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with morpholine to form the morpholinyl derivative. Finally, the morpholinyl derivative is reacted with 2-chloro-1-propanone to yield the final product.

Scientific Research Applications

2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one has been found to have potential applications in various scientific research areas. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent anticancer activity against various cancer cell lines. It has also been found to possess antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

2-chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O3/c1-7(2)11-14-10(15-19-11)9-6-16(4-5-18-9)12(17)8(3)13/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWDKZKHNNEDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CN(CCO2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one

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